Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate
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Overview
Description
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine and methylsulfanyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylsulfanyl)-4-(2-pyridinyl)-5-pyrimidinecarboxylate
- Methyl 2-(methylsulfanyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate
- Methyl 2-(ethylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate
Uniqueness
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate is unique due to the specific positioning of the methylsulfanyl and pyridine groups, which can influence its chemical reactivity and biological activity. This distinct structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
methyl 2-methylsulfanyl-4-pyridin-3-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-17-11(16)9-7-14-12(18-2)15-10(9)8-4-3-5-13-6-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCLGXHWOKQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CN=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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